![molecular formula C25H23N5O5 B2487868 乙酸2-(8-(4-甲氧基苯基)-1-甲基-2,4-二氧杂咪唑[2,1-f]嘧啶-3(2H,4H,8H)-基)酯 CAS No. 123980-49-4](/img/no-structure.png)

乙酸2-(8-(4-甲氧基苯基)-1-甲基-2,4-二氧杂咪唑[2,1-f]嘧啶-3(2H,4H,8H)-基)酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

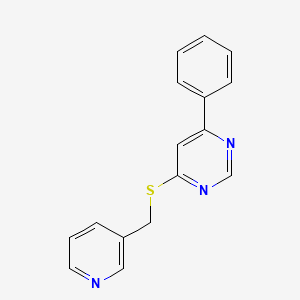

The compound "ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" is a synthetic molecule with a diverse range of applications in chemical synthesis and potential biological activities. Its complex structure includes an imidazo[2,1-f]purin core, which is of significant interest due to its pharmacological potential.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including nitrosation, methylation, bromination, and cyclization, starting from base materials such as ethyl acetoacetate. Improved synthesis methods have been developed to simplify procedures and reduce production costs, yielding products with high purity and yield (L. Jing, 2003).

Molecular Structure Analysis

Studies on similar molecules reveal that hydrogen bonding plays a crucial role in the molecular arrangement. For instance, the inclusion complex of a related compound demonstrated intermolecular hydrogen bonding, contributing to its stability and structure (Y. Inouye, S. Shimokoshi, Y. Sakaino, 1999).

Chemical Reactions and Properties

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate and its derivatives have been subjected to various heterocyclization reactions to synthesize molecules with potential antitumor activities. These reactions underline the compound's versatility in forming new chemical entities with significant biological relevance (R. Mohareb, M. S. Gamaan, 2018).

Physical Properties Analysis

The physical properties of similar compounds, such as crystal structure and solvate formation, have been detailed through techniques like X-ray diffraction. For example, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate provided insights into its solid-state arrangement and interactions, critical for understanding the compound's stability and reactivity (Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, Xiao-qiang Sun, 2015).

Chemical Properties Analysis

The chemical properties, including photo-stability and reactivity under different conditions, are essential for understanding the compound's behavior in various environments. For instance, the photo-stability of KBT-3022, a related compound in aqueous solutions containing acetonitrile, was studied to evaluate its degradation pathways under light exposure (M. Hanamori, T. Mizuno, K. Akimoto, H. Nakagawa, 1992).

- L. Jing (2003) on improved synthesis methods (source).

- Y. Inouye, S. Shimokoshi, Y. Sakaino (1999) on molecular structure analysis (source).

- R. Mohareb, M. S. Gamaan (2018) on chemical reactions and antitumor activities (source).

- Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, Xiao-qiang Sun (2015) on crystal structure and physical properties (source).

- M. Hanamori, T. Mizuno, K. Akimoto, H. Nakagawa (1992) on photo-stability analysis (source).

科学研究应用

1. 作为A3腺苷受体配体的作用

已经探索了乙酸2-(8-(4-甲氧基苯基)-1-甲基-2,4-二氧代-7-苯基-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)乙酯及相关化合物在人类A3腺苷受体上的潜在作用。研究表明,某些乙基基团的取代可以显著增加对这些受体的亲和力。这些发现对于开发针对A3腺苷受体的新治疗剂是至关重要的,该受体在各种生理过程中发挥作用(Ozola et al., 2003)。

2. 晶体结构分析

涉及相关化合物的晶体结构的研究,如阿利沙坦甲酯乙酸乙酯半溶剂,为了解这些复杂分子的分子构象和相互作用提供了见解。了解晶体结构对于药物设计和预测这些化合物在生物系统中的行为至关重要(Li et al., 2015)。

3. 抗病毒和细胞毒潜力

对这种化合物的一些衍生物进行了评估,特别是针对水痘-带状疱疹病毒(VZV)和人类巨细胞病毒(HCMV)等病毒的生物活性。结果表明有适度的活性,表明在抗病毒治疗中具有潜在的治疗应用(Hořejší等,2006)。

4. 研究抗氧化性质

一些研究已经深入探讨了相关化合物的抗氧化性质,特别是那些源自海藻等天然来源的化合物。这些研究突出了这些化合物在各种应用中作为抗氧化剂的潜在用途,包括制药和食品行业(Chakraborty et al., 2016)。

5. 结合亲和力研究

对类似化合物在腺苷受体上的结合亲和力的研究增强了我们对它们潜在治疗应用的理解。这项研究有助于开发具有改进疗效和特异性对特定受体亚型的新药物(Baraldi et al., 2011)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 4-methoxybenzaldehyde with 2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one, followed by cyclization with phenylacetic acid and ethyl chloroacetate. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one", "phenylacetic acid", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one in the presence of acetic acid and refluxing in ethanol to yield 8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H)-one.", "Step 2: Cyclization of the product from step 1 with phenylacetic acid and ethyl chloroacetate in the presence of triethylamine and refluxing in ethanol to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Reduction of the nitro group in the product from step 2 with hydrogen gas and palladium on carbon catalyst in the presence of ethanol to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetohydrazide.", "Step 4: Acetylation of the product from step 3 with acetic anhydride and pyridine in the presence of dichloromethane to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |

CAS 编号 |

123980-49-4 |

产品名称 |

ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |

分子式 |

C25H23N5O5 |

分子量 |

473.489 |

IUPAC 名称 |

ethyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)17-10-12-18(34-3)13-11-17/h5-14H,4,15H2,1-3H3 |

InChI 键 |

BWSWZJZGVZEKLC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)

![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2487800.png)

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2487801.png)

![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2487806.png)

![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)